Brevinin-1PLc is an antimicrobial peptide derived from the skin secretions of the frog Rana palustris. This peptide is part of the broader family of brevinins, which are known for their potent antimicrobial properties. Brevinin-1PLc exhibits a range of biological activities, including antibacterial and antifungal effects, making it a subject of interest in biomedical research.
Brevinin-1PLc is isolated from the skin of the Rana palustris species, commonly known as the Northern Leopard Frog. This species is often studied for its unique skin peptides, which serve as a defense mechanism against pathogens in its natural habitat.
Brevinin-1PLc belongs to the class of antimicrobial peptides (AMPs), specifically within the brevinin superfamily. These peptides are characterized by their positive charge and amphipathic structure, which facilitate interactions with microbial membranes.
The synthesis of Brevinin-1PLc typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes several key steps:
The purity and identity of Brevinin-1PLc are confirmed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Brevinin-1PLc has a characteristic amphipathic α-helical structure that is crucial for its antimicrobial activity. In aqueous environments, it exists predominantly in random coil form but adopts an α-helical conformation when interacting with lipid membranes.
The molecular formula and specific amino acid sequence details for Brevinin-1PLc can vary slightly based on synthesis methods but typically include several cationic residues that enhance its interaction with negatively charged bacterial membranes .
Brevinin-1PLc primarily interacts with microbial membranes through electrostatic attraction and hydrophobic interactions. Upon binding to bacterial membranes, it disrupts membrane integrity, leading to cell lysis. This mechanism is facilitated by the formation of pores or channels within the lipid bilayer.
The effectiveness of Brevinin-1PLc can be influenced by factors such as pH, ionic strength, and temperature. Studies have shown that alterations in these conditions can affect the peptide's conformation and, consequently, its antimicrobial efficacy .
The mechanism by which Brevinin-1PLc exerts its antimicrobial effects involves several steps:
Quantitative analyses have demonstrated that Brevinin-1PLc exhibits minimal hemolytic activity against human red blood cells while maintaining strong antibacterial properties against various pathogens .
Brevinin-1PLc is typically a white to off-white powder when lyophilized. It is soluble in aqueous solutions, particularly at physiological pH levels.
The peptide's stability can be affected by environmental factors such as temperature and pH. It generally remains stable under physiological conditions but may degrade under extreme conditions .
Relevant data includes:
Brevinin-1PLc has significant potential in various scientific fields:
Amphibian skin serves as a primary evolutionary interface between the organism and pathogen-rich environments, driving the diversification of antimicrobial peptides (AMPs) over 300 million years. Brevinin-1PLc exemplifies this evolutionary innovation, belonging to the Brevinin-1 family first identified in Rana brevipoda porsa in 1992 [1] [2]. Bioinformatic analyses of >1,000 amphibian AMPs reveal conserved adaptive features: cationic charge (+2.5 average), hydrophobic content (45-60%), and compact size (24 residues average), enabling membrane disruption and pathogen neutralization [2]. These peptides cluster phylogenetically by geographic distribution and species divergence, with Brevinin-1 isoforms showing particularly rapid duplication events. This diversification generates natural combinatorial libraries in single species—for example, Rana palustris secretes ≥22 AMPs simultaneously, creating synergistic defense cocktails against diverse pathogens [1] [7]. The expansion of AMP families like Brevinin underscores amphibians’ evolutionary investment in innate immunity as a survival strategy in microbially challenging habitats [6].
Brevinin-1PLc derives from the North American pickerel frog (Lithobates palustris, formerly Rana palustris), a species inhabiting eastern wetlands. This peptide was identified through "shotgun" cloning of skin secretion-derived cDNA libraries, where gentle electrical stimulation of dorsal granular glands enables non-lethal peptide collection [7]. The precursor cDNA (EMBL AM745088) encodes a 62-residue prepropeptide organized into three domains: a conserved signal peptide, an acidic propiece rich in Glu/Asp residues, and the mature Brevinin-1PLc sequence at the C-terminus [7] [10]. This biosynthetic architecture is characteristic of ranid frog AMPs, facilitating proper folding and secretion.
Brevinin-1PLc exhibits the hallmark features of the Brevinin-1 family:
Table 1: Structural Features of Brevinin-1PLc
Characteristic | Detail | Functional Implication |
---|---|---|
Length | 24 amino acids | Optimal membrane insertion depth |
Net charge | +3 (pH 7.0) | Electrostatic attraction to bacterial membranes |
Disulfide bond | Cys¹⁸–Cys²⁴ | Stabilizes Rana box conformation |
Hydrophobic residues | >40% (Phe, Leu, Val, Ala) | Hydrophobic membrane interactions |
C-terminal amidation | Absent | Distinct from amidated temporins |
The amphipathic α-helical conformation in membrane-mimetic environments (e.g., 50% TFE) enables pore formation via the "carpet" or "barrel-stave" mechanisms [1] [3]. Despite the Rana box’s conservation, its deletion or repositioning minimally affects antimicrobial function, while N-terminal hydrophobicity critically determines activity [10].
Rational design of Brevinin-1PLc analogues reveals key determinants of bioactivity:
Table 2: Bioactivity of Brevinin-1PLc Analogues
Analogue | Modification | MIC (µM) vs E. coli | Hemolysis (HC₁₀, µM) |
---|---|---|---|
Native Brevinin-1PLc | None | 6.25 | 25 |
B1A | FLP duplication | 3.12 | 12.5 |
Des-Leu³-B1A | N-terminal truncation | 12.5 | >100 |
[Lys⁴, Trp⁷]-B1A | Charge/hydrophobicity increase | 3.12 | 18.8 |
Data derived from horse RBC assays and broth microdilution MIC tests [10] demonstrate that therapeutic indices can be improved by balancing charge and hydrophobicity, though antimicrobial activity plateaus beyond threshold values.
Brevinin-1PLc disrupts microbial membranes through concentration-dependent mechanisms:
The peptide exhibits broad-spectrum activity against Gram-positive bacteria (MRSA MIC 12.5 µM), Gram-negative pathogens (P. aeruginosa MIC 25 µM), and fungi (C. albicans MIC 50 µM) [10]. Its efficacy against drug-resistant strains stems from non-receptor-mediated membrane disruption, circumventing conventional resistance mechanisms.
Beyond microbicidal activity, Brevinin-1PLc contributes to wound repair through host-directed effects:
These immunomodulatory properties position Brevinin-1PLc as a multifunctional defense molecule that bridges immediate microbial killing and tissue repair—a dual functionality critical for amphibian survival in pathogen-rich environments [6] [9].
Despite Brevinin-1PLc’s potency, pathogens employ countermeasures:
Table 3: Brevinin-1PLc Mechanisms and Pathogen Evasion Strategies
Defense Mechanism | Brevinin-1PLc Action | Pathogen Evasion |
---|---|---|
Membrane permeabilization | Toroidal pore formation | Capsule polysaccharide barrier |
Immunomodulation | Macrophage TGF-β1 induction | Protease secretion cleavage |
Biofilm prevention | Disruption of quorum sensing | Efflux pump upregulation |
Rational design approaches overcome these limitations. Des-Ala¹⁶-[Lys⁴]Brevinin-1PLc analogues exhibit enhanced stability and DNA-binding capacity, enabling intracellular targeting while maintaining low hemolysis [4]. This exemplifies how understanding innate immune evasion informs therapeutic optimization.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8